molecular formula C11H17N B13639417 N-Isopropyl-3,4-dimethylaniline CAS No. 105336-21-8

N-Isopropyl-3,4-dimethylaniline

Cat. No.: B13639417
CAS No.: 105336-21-8
M. Wt: 163.26 g/mol
InChI Key: OQAIEKNGRUJACL-UHFFFAOYSA-N
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Description

N-Isopropyl-3,4-dimethylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an isopropyl group, and the benzene ring is substituted with two methyl groups at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3,4-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3,4-dimethylaniline.

    Reagent: Isopropyl halide (e.g., isopropyl bromide).

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

    Solvent: An organic solvent like ethanol or acetone.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of nitro compounds followed by alkylation. This process includes:

    Reduction: Reduction of 3,4-dimethylnitrobenzene to 3,4-dimethylaniline using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Alkylation: Alkylation of the resulting 3,4-dimethylaniline with isopropyl halides under basic conditions.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-Isopropyl-3,4-dimethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropyl-2,4-dimethylaniline: Similar structure but with different substitution pattern on the benzene ring.

    N-Isopropyl-3,5-dimethylaniline: Another isomer with methyl groups at different positions.

    N-Isopropyl-3,4-diethylamine: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

N-Isopropyl-3,4-dimethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the methyl groups at the 3 and 4 positions can affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

105336-21-8

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3,4-dimethyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-8(2)12-11-6-5-9(3)10(4)7-11/h5-8,12H,1-4H3

InChI Key

OQAIEKNGRUJACL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)C)C

Origin of Product

United States

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